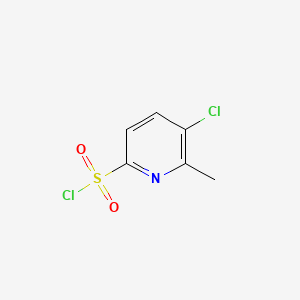
Methyl (2,2-dimethylpent-4-en-1-yl)carbamate
Overview
Description
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is a chemical compound with the molecular formula C10H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpent-4-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,2-dimethylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
Methyl N-(2,2-dimethylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different structural features.
Ethyl N-(2,2-dimethylpent-4-enyl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
N-(2,2-dimethylpent-4-enyl)carbamic acid: The parent carbamic acid without the methyl ester group.
Uniqueness
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and properties. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
114445-36-2 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 |
IUPAC Name |
methyl N-(2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-9(2,3)7-10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11) |
InChI Key |
OLGCWXFMMOCNEZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC=C)CNC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)



![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)

